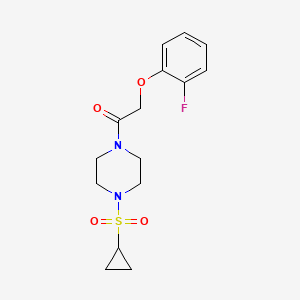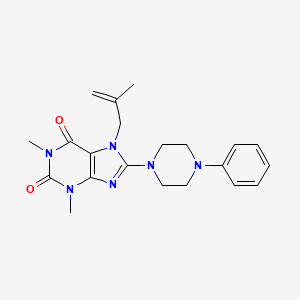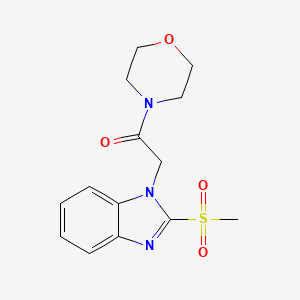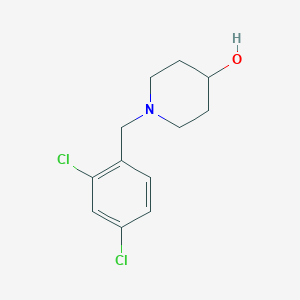![molecular formula C23H27N3O2 B2630115 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone CAS No. 898444-56-9](/img/structure/B2630115.png)
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone” is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves several steps. In one method, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields the final product .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives are complex. The reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO produces 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This compound then reacts with thiosemicarbazide in ethanol at reflux temperature to yield the final product .
Applications De Recherche Scientifique
Synthesis and Structural Exploration
Research on structurally related compounds has demonstrated a variety of synthesis approaches and structural analyses. For example, the synthesis of similar compounds involves multiple steps, including reactions like Friedel-Crafts acylation, amidation, and condensation reactions. These compounds are characterized using techniques such as IR, NMR, and X-ray diffraction studies, providing insights into their molecular structure and stability (Zheng Rui, 2010; C. S. Karthik et al., 2021).
Biological Activities
Several structurally related compounds have been evaluated for their biological activities, including anticancer, antimicrobial, and antioxidant properties. For instance, some compounds have shown significant antiproliferative activity against various cancer cell lines, with mechanisms involving the inhibition of tubulin polymerization and induction of apoptosis (Kishore Mullagiri et al., 2018). Others have demonstrated antimicrobial and antioxidant effects, suggesting their potential utility in the development of new therapeutic agents (F. Bassyouni et al., 2012).
Anticorrosion Applications
Compounds with imidazole rings have also been investigated for their application in corrosion inhibition, particularly for protecting metals in acidic environments. These studies combine experimental techniques with molecular modeling approaches to elucidate the mechanisms of action and improve the efficacy of corrosion inhibitors (S. Costa et al., 2021).
Mécanisme D'action
Target of action
The compound contains a benzimidazole moiety . Benzimidazole derivatives are known to have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the targets of “(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone” could be similar to those of other benzimidazole derivatives.
Mode of action
The mode of action of benzimidazole derivatives can vary depending on the specific derivative and its target. For example, some benzimidazole derivatives inhibit proton pumps, while others might inhibit certain enzymes or interact with DNA .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a proton pump, it could affect the biochemical pathway related to acid production .
Pharmacokinetics
Benzimidazole derivatives are generally well absorbed and can be metabolized in the liver .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a proton pump, it could reduce acid production .
Orientations Futures
Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . Therefore, the future directions in the research and development of these compounds are likely to focus on exploring their potential therapeutic applications and improving their synthesis methods.
Propriétés
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-butoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-3-16-28-19-10-8-18(9-11-19)23(27)26-14-12-17(13-15-26)22-24-20-6-4-5-7-21(20)25-22/h4-11,17H,2-3,12-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPBDDJTRDPJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2630043.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630044.png)

![1-(3-Isopropoxyphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2630047.png)



![3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2630054.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2630055.png)